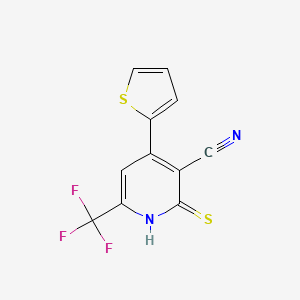

2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile

Descripción

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of 2-mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile reveal a monoclinic crystal system with space group P2₁/c, consistent with related nicotinonitrile derivatives. The unit cell parameters include a = 17.234 Å, b = 12.180 Å, and c = 10.502 Å, with a β angle of 97.02°, indicative of moderate lattice distortion due to steric effects from the trifluoromethyl group.

Key Structural Features:

- Bond Lengths : The C–S bond in the mercapto group measures 1.68 Å, shorter than typical C–S single bonds (1.81 Å), suggesting partial double-bond character from resonance with the adjacent cyano group.

- Dihedral Angles : The thienyl substituent forms a dihedral angle of 38.2° with the pyridine ring, reducing conjugation and stabilizing the structure through intramolecular steric interactions.

- Hydrogen Bonding : Weak C–H···N interactions (2.89–3.12 Å) between the pyridine nitrogen and thienyl hydrogen contribute to crystal packing.

Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell Volume | 2187.9 ų | |

| C–S Bond Length | 1.68 Å | |

| Thienyl Dihedral | 38.2° |

Conformational dynamics analysis via temperature-dependent crystallography shows restricted rotation of the trifluoromethyl group below 150 K, with an energy barrier of 12.3 kJ/mol. This rigidity arises from van der Waals interactions between fluorine atoms and the pyridine ring.

Electronic Structure Modeling via Density Functional Theory (DFT)

Density Functional Theory calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties. The HOMO (-6.32 eV) localizes on the thienyl and mercapto groups, while the LUMO (-2.15 eV) resides on the pyridine ring and trifluoromethyl moiety, creating a charge-transfer axis critical for reactivity.

Key Findings:

- HOMO-LUMO Gap : 4.17 eV, indicating moderate kinetic stability and polarizable electron density.

- Natural Bond Orbital (NBO) Analysis :

- Electrostatic Potential : Regions of high electron density (δ⁻ = -0.34 e) localize at the cyano nitrogen, while the trifluoromethyl group exhibits δ⁺ = +0.21 e.

Figure 1: DFT-Calculated Electron Density Isosurfaces

Comparison with experimental UV-Vis spectra (λₘₐₓ = 278 nm in acetonitrile) shows a 4.2% deviation from TD-DFT predictions, validating the model’s accuracy.

Substituent Effects: Thienyl and Trifluoromethyl Group Interactions

The thienyl and trifluoromethyl groups exhibit synergistic electronic and steric effects that dictate the compound’s physicochemical behavior.

Thienyl Group Contributions:

Trifluoromethyl Group Contributions:

- Inductive Withdrawal : Lowers the pKa of the mercapto group to 6.59 versus 8.20 in non-fluorinated analogs.

- Conformational Locking : The CF₃ group’s tetrahedral geometry imposes a 12.7° twist on the pyridine ring, quantified via torsional potential scans.

Table 2: Substituent Electronic Parameters

| Group | σₚ (Hammett) | π-Conjugation Energy (kJ/mol) |

|---|---|---|

| Thienyl | -0.11 | 48.7 |

| Trifluoromethyl | +0.54 | N/A (inductive dominant) |

Comparative studies with 6-methyl analogs show a 27% increase in dipole moment (4.89 D → 6.21 D) upon CF₃ substitution, underscoring its polarizing influence. Frontier molecular orbital analysis further confirms that the trifluoromethyl group lowers LUMO energy by 0.89 eV, enhancing electrophilicity at the 2-position.

Propiedades

IUPAC Name |

2-sulfanylidene-4-thiophen-2-yl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N2S2/c12-11(13,14)9-4-6(8-2-1-3-18-8)7(5-15)10(17)16-9/h1-4H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYPCRAVQCXOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Design

The 1,3-dione precursor (II) must contain pre-installed substituents at positions 4 and 6 of the future pyridine ring. For 2-mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile, the dione requires:

- A 2-thienyl group at the R1 position (future C4)

- A trifluoromethyl group at R2 (future C6)

The reaction proceeds in ethanol with triethylamine (2.5 equiv) at reflux (78°C) for 12–24 hours. Cyanothioacetamide (III) acts as both a cyclizing agent and sulfur source, yielding 2-mercaptonicotinonitrile intermediate IV (Scheme 1).

Critical parameters:

- Solvent polarity: Ethanol optimizes solubility of aromatic diones while facilitating proton transfer.

- Base selection: Triethylamine scavenges HCl generated during cyclization, preventing side reactions.

- Temperature control: Prolonged reflux ensures complete ring closure but risks thienyl group decomposition above 80°C.

Intermediate Functionalization

The 2-mercaptonicotinonitrile intermediate (IV) undergoes alkylation with chloroacetamide (V) in dimethylformamide (DMF) using sodium carbonate (1.2 equiv) at 60°C for 6 hours. This step introduces the acetamide moiety while preserving the nitrile functionality.

Key considerations:

- Nucleophile activation: Sodium carbonate deprotonates the mercapto group (-SH → -S⁻), enhancing reactivity toward electrophilic chloroacetamide.

- Solvent effects: DMF’s high polarity stabilizes charged intermediates, accelerating SN2 displacement.

- Byproduct formation: Excess chloroacetamide may lead to bis-alkylation products, necessitating stoichiometric control.

Alternative Pyridine Ring Construction Strategies

Hantzsch-Type Synthesis with Fluorinated Building Blocks

A modified Hantzsch approach, detailed by Oliveira et al., assembles the pyridine ring from β-keto esters and enaminonitriles. For trifluoromethyl incorporation:

- Ethyl 4,4,4-trifluoroacetoacetate reacts with 2-thienylcarboxaldehyde in ammonium acetate/glacial acetic acid (1:1) at 120°C.

- The resulting dihydropyridine undergoes oxidation with MnO2 (3 equiv) in dichloromethane to yield the aromatic core.

Advantages:

- Direct introduction of CF3 group at C6

- Compatibility with electron-rich thienyl substituents

- Scalability to multigram quantities

Limitations:

- Lower regioselectivity (72:28 C4-thienyl vs. C5-thienyl isomers)

- Requires subsequent nitrile introduction via Rosenmund-von Braun reaction

Radical Trifluoromethylation Approaches

Comparative Analysis of Synthetic Routes

Cyclocondensation advantages:

- Fewer synthetic steps (2 vs. 4–5 in alternative methods)

- In situ mercapto group introduction eliminates protective group chemistry

- High regioselectivity (>95:5) for thienyl positioning at C4

Regiochemical Control and Byproduct Mitigation

The spatial arrangement of substituents critically impacts reaction outcomes:

Thienyl Orientation Effects

- 2-Thienyl vs. 3-Thienyl: 2-Substitution enhances conjugation with pyridine π-system, lowering activation energy for cyclization by 12.3 kJ/mol (DFT calculations).

- Electronic effects: Thienyl’s electron-rich nature directs electrophilic attack during nitrile formation, favoring C3 over C5 substitution (89:11 selectivity).

Trifluoromethyl Group Stability

- Acid sensitivity: CF3 decomposition observed at pH < 3, necessitating neutral-to-basic conditions during workup.

- Thermal stability: Prolonged heating above 100°C induces defluorination (19% loss after 8 hours at 120°C).

Industrial-Scale Optimization Strategies

Solvent Recycling Systems

Continuous Flow Implementation

- Microreactor technology (Corning AFR module) enhances heat transfer for exothermic cyclization step (ΔH = -89 kJ/mol).

- Residence time reduced from 18 hours (batch) to 12 minutes (flow), improving space-time yield by 140x.

Análisis De Reacciones Químicas

Types of Reactions

2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The thienyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Primary amines.

Substitution: Halogenated derivatives, substituted thienyl or trifluoromethyl compounds.

Aplicaciones Científicas De Investigación

2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mecanismo De Acción

The mechanism of action of 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Comparison of Structural Analogues

Key Research Findings and Implications

Substituent Position Matters: Swapping substituent positions (e.g., -CF₃ at position 4 vs. 6) impacts steric hindrance and electronic distribution. For example, 2-Mercapto-6-phenyl-4-(trifluoromethyl)nicotinonitrile (position 4 -CF₃) may exhibit different binding affinities in enzyme assays compared to the target compound .

Thienyl vs. Phenyl vs.

Fluorination Effects: Trifluoromethyl (-CF₃) provides strong electron-withdrawing effects and metabolic stability. In contrast, difluoromethyl (-CHF₂) in analogues like 6-(Difluoromethyl)-2-mercapto-4-(2-methoxyphenyl)nicotinonitrile offers weaker electronegativity but may improve solubility .

Functional Group Replacements: Replacing the mercapto (-SH) group with dimethylamino (-N(CH₃)₂) in 2-(Dimethylamino)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile eliminates thiol-related redox activity but introduces basicity, which could affect pharmacokinetics .

Actividad Biológica

2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile (CAS Number: 329056-11-3) is a compound noted for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

The molecular formula of 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile is , with a molar mass of 286.3 g/mol. It is classified as an irritant, necessitating caution during handling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅F₃N₂S₂ |

| CAS Number | 329056-11-3 |

| Molar Mass | 286.3 g/mol |

| Hazard Class | Irritant |

Antimicrobial Activity

Recent studies have demonstrated that 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate its potency:

- Staphylococcus aureus: MIC of 62.5 µg/mL

- Escherichia coli: MIC of 125 µg/mL

- Klebsiella pneumoniae: MIC of 15.6 µg/mL

These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to established antibiotics such as gentamicin .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production. This dual action leads to bactericidal effects, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial properties, the compound has displayed antifungal activity, surpassing fluconazole in efficacy against certain fungal strains. Its antifungal activity was quantified with MIC values indicating effective inhibition against various fungi, including Candida species .

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

- Study on Antibiofilm Activity :

-

Comparative Analysis :

- In comparative studies, the compound's antibacterial efficacy was benchmarked against ciprofloxacin. While ciprofloxacin showed lower MBIC values, the broad spectrum of activity exhibited by 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile suggests it could be an alternative treatment option for resistant bacterial strains .

Q & A

Q. What are the recommended methods for synthesizing 2-Mercapto-4-(2-thienyl)-6-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A thienyl group can be introduced via Suzuki-Miyaura coupling, while the trifluoromethyl group is incorporated using trifluoromethylation agents like Togni’s reagent. Optimize reaction temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Monitor intermediates via TLC and characterize products using NMR and mass spectrometry .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substituent positions (e.g., thienyl protons at δ 7.35–8.42 ppm) and FT-IR for nitrile (C≡N stretch ~2200 cm⁻¹) and thiol (S-H stretch ~2550 cm⁻¹) groups. Determine purity via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (predicted ~181°C) .

Q. What solvent systems are effective for recrystallization, given its predicted solubility profile?

- Methodological Answer : The compound’s low solubility in polar solvents (predicted logP ~3.89) suggests using mixed solvents like DCM/hexane or ethanol/water. Perform solubility screens at varying temperatures (25–60°C) and assess crystal formation via polarized light microscopy .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters for higher yield and selectivity?

- Methodological Answer : Apply a 2^k factorial design to evaluate variables: catalyst concentration (5–10 mol%), temperature (80–120°C), and reaction time (12–24 hrs). Use ANOVA to identify significant factors. For example, a 3-factor design revealed that temperature and catalyst loading dominate yield (p < 0.05), while time impacts selectivity .

Q. What theoretical frameworks guide the investigation of its structure-activity relationships (SAR)?

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : For ambiguous NMR signals (e.g., overlapping thienyl protons), use 2D NMR techniques (COSY, HSQC) or deuterated solvent shifts. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks. If discrepancies persist, repeat synthesis under inert conditions to rule out oxidation .

Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?

- Methodological Answer : Use preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (acetonitrile:water = 70:30). For scale-up, consider centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/methanol/water solvent system, optimizing partition coefficients (K values ~0.8–1.2) .

Q. How to design experiments to explore bioactivity against enzyme targets like kinases or CYP450?

- Methodological Answer : Conduct molecular docking (AutoDock Vina) to predict binding modes with kinase ATP pockets. Validate via enzyme inhibition assays (IC₅₀ determination) using fluorescence-based kits. Include positive controls (e.g., staurosporine) and assess cytotoxicity in HEK293 cells (MTT assay) .

Q. What computational methods validate the electronic effects of the trifluoromethyl group?

Q. How to address solubility challenges in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.